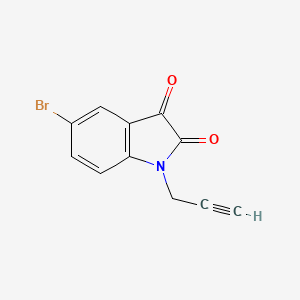

5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

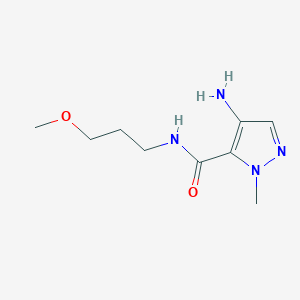

The compound “5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a common structure in many natural compounds and pharmaceuticals . The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a bromine atom and a prop-2-yn-1-yl group, which is a type of alkyne .

Molecular Structure Analysis

The indole group in this compound is aromatic, meaning it has a cyclic, planar structure with delocalized π electrons . The bromine atom likely adds significant weight to the molecule, and the alkyne group could potentially participate in additional reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could be replaced via nucleophilic substitution, or the alkyne could be reduced to an alkene or alkane .Applications De Recherche Scientifique

- Application : Certain indole derivatives have been found to exhibit antiviral properties .

- Methods : The synthesis of these indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .

- Results : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have shown inhibitory activity against influenza A .

- Application : Imidazole derivatives have been found to exhibit antibacterial properties .

- Methods : The synthesis of imidazole derivatives involves the reaction of secondary amines with propargyl bromides in the presence of K2CO3 in DMF .

- Results : Imidazole derivatives have shown a broad range of chemical and biological properties, including antibacterial activity .

- Application : The prop-2-yn-1-yl group in “5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione” suggests potential use in the synthesis of 1,2,3-triazoles .

- Methods : The synthesis of N-substituted(prop-2-yn-1-yl)amines, which are precursors to 1,2,3-triazoles, involves reacting secondary amines with propargyl bromides in the presence of K2CO3 in DMF .

- Results : This method provides a route for the preparation of a variety of 1,2,3-triazoles .

Antiviral Activity of Indole Derivatives

Antibacterial Activity of Imidazole Derivatives

Synthesis of 1,2,3-Triazoles

- COX-1 and COX-2 Inhibitor

- Application : Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .

- Methods : The synthesis of these indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .

- Results : Compounds such as 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one were found to demonstrate significant activity .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-1-prop-2-ynylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h1,3-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGGOCHTMCUPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,7,7-Tetramethyl-2-[(4-phenylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652707.png)

![5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2652710.png)

![6-Acetyl-2-(4-acetylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652713.png)

![N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2652717.png)

![7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652718.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2652725.png)

![5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2652728.png)